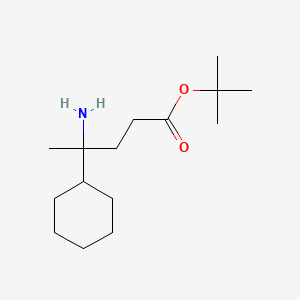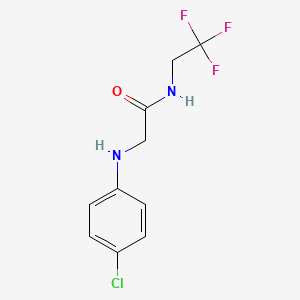
tert-Butyl (3-aminopropyl)(tert-butyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3-aminopropyl)(tert-butyl)carbamate is a chemical compound with the molecular formula C16H33N3O4. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. The compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (3-aminopropyl)(tert-butyl)carbamate can be synthesized through several methods. One common route involves the reaction of 1,3-diaminopropane with di-tert-butyl dicarbonate. This reaction typically occurs under mild conditions and results in the formation of the desired carbamate . Another method involves the use of tert-butyl carbamate and 3-chloropropan-1-amine, which undergoes alkylation to form the target compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-aminopropyl)(tert-butyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents to ensure high efficiency and selectivity.
Major Products Formed
The major products formed from these reactions include various amine derivatives, oxidized carbamates, and substituted carbamates. These products are often used as intermediates in the synthesis of more complex molecules.
Scientific Research Applications
tert-Butyl (3-aminopropyl)(tert-butyl)carbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl (3-aminopropyl)(tert-butyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, preventing their activity and leading to various biochemical effects . The pathways involved often include the inhibition of enzyme-substrate interactions, which can result in the modulation of metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to tert-Butyl (3-aminopropyl)(tert-butyl)carbamate include:
- N-Boc-1,3-diaminopropane
- tert-Butyl N-(3-aminopropyl)carbamate
- 1,1-Dimethylethyl (3-aminopropyl)carbamate
Uniqueness
What sets this compound apart from similar compounds is its unique combination of stability and reactivity. This makes it particularly valuable in synthetic chemistry, where it can be used to create a wide range of derivatives and complex molecules. Its versatility and efficiency in various reactions also contribute to its uniqueness.
Properties
Molecular Formula |
C12H26N2O2 |
|---|---|
Molecular Weight |
230.35 g/mol |
IUPAC Name |
tert-butyl N-(3-aminopropyl)-N-tert-butylcarbamate |
InChI |
InChI=1S/C12H26N2O2/c1-11(2,3)14(9-7-8-13)10(15)16-12(4,5)6/h7-9,13H2,1-6H3 |
InChI Key |
MBGNZJQFUOPKMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N(CCCN)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


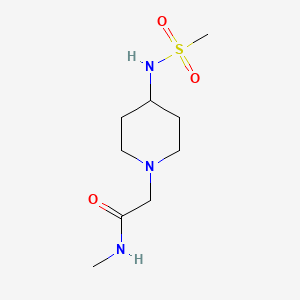
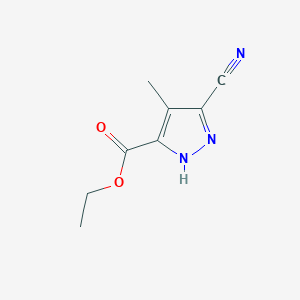


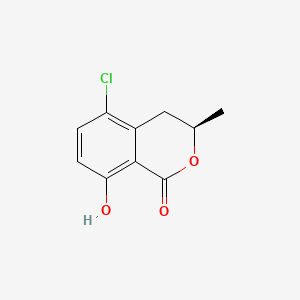
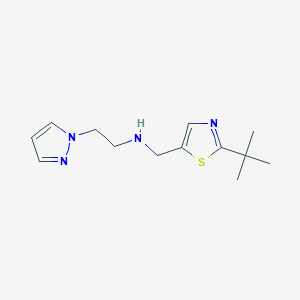
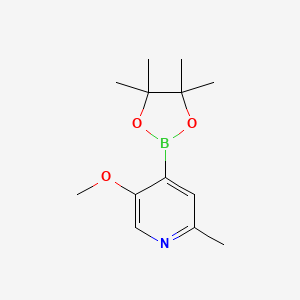
![(3-Methoxy-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B14900511.png)
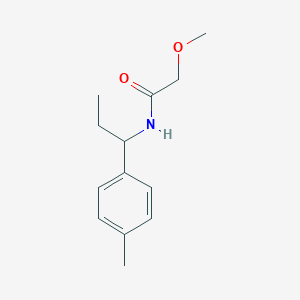

![n-[1-(3-Fluoro-4-methoxyphenyl)ethyl]sulfamide](/img/structure/B14900527.png)
![(1R)-1-[2-(difluoromethoxy)-5-fluorophenyl]ethanamine](/img/structure/B14900535.png)
